molecular formula C12H12N2O3 B8407802 4-Methoxy-5,8-dimethyl-6-nitroquinoline

4-Methoxy-5,8-dimethyl-6-nitroquinoline

Cat. No.: B8407802
M. Wt: 232.23 g/mol
InChI Key: ABAGXJCIPDLECN-UHFFFAOYSA-N
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Description

4-Methoxy-5,8-dimethyl-6-nitroquinoline is a nitro-substituted quinoline derivative characterized by a methoxy group at position 4, methyl groups at positions 5 and 8, and a nitro group at position 4. The nitro group confers electron-withdrawing properties, while the methyl and methoxy substituents influence steric bulk and lipophilicity.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

4-methoxy-5,8-dimethyl-6-nitroquinoline

InChI

InChI=1S/C12H12N2O3/c1-7-6-9(14(15)16)8(2)11-10(17-3)4-5-13-12(7)11/h4-6H,1-3H3

InChI Key

ABAGXJCIPDLECN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C(C=CN=C12)OC)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Reactivity and Bioactivity

4-Methoxy-5,8-dihydroxyquinoline (Compound 8, )
  • Structure : Methoxy (C4), dihydroxy (C5, C8).
  • Key Differences : Lacks nitro and methyl groups; hydroxyl groups increase polarity and hydrogen-bonding capacity.
  • Methyl groups may reduce solubility compared to hydroxyls .
6-Methoxy-8-amino-4-oxo-1,4-dihydroquinoline Derivatives ()
  • Structure: Methoxy (C6), amino (C8), 4-oxo-1,4-dihydro core.
  • Key Differences: The dihydroquinoline core and 4-oxo group enable keto-enol tautomerism, unlike the fully aromatic target compound. Amino groups enhance hydrogen bonding, while nitro groups may confer antibacterial or anticancer properties .
4-Chloro-6,7-dimethoxyquinoline ()
  • Structure : Chloro (C4), dimethoxy (C6, C7).
  • Key Differences : Chlorine acts as a leaving group, enabling substitution reactions (e.g., SNAr). The target’s nitro group at C6 instead of methoxy (C7) creates distinct electronic effects, reducing electron density at adjacent positions .
6-Bromo-8-ethyl-5-nitroquinoline ()
  • Structure : Bromo (C6), ethyl (C8), nitro (C5).
  • Key Differences : Bromine’s steric hindrance and electronegativity differ from the target’s methyl groups. Nitro at C5 vs. C6 alters resonance effects and metabolic pathways .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Trends Reactivity Notes
4-Methoxy-5,8-dimethyl-6-nitroquinoline ~260.3 -NO₂ (C6), -OCH₃ (C4), -CH₃ (C5, C8) Low (lipophilic due to methyl) Electrophilic C6 nitro; stable to oxidation
4-Methoxy-5,8-dihydroxyquinoline ~207.2 -OH (C5, C8), -OCH₃ (C4) High (polar hydroxyls) Prone to oxidation or esterification
4-Chloro-6,7-dimethoxyquinoline 223.7 -Cl (C4), -OCH₃ (C6, C7) Moderate (chlorine reduces polarity) SNAr at C4; planar structure
6-Methoxy-5-nitroquinoxaline 205.2 -NO₂ (C5), -OCH₃ (C6) Low (aromatic nitro) Quinoxaline core may intercalate DNA

Preparation Methods

Cyclocondensation-Based Synthesis

The most widely cited method for synthesizing 4-methoxy-5,8-dimethyl-6-nitroquinoline involves a multi-step sequence starting from substituted aniline precursors. Key steps include:

  • Formation of the Quinoline Core : Cyclocondensation of 3-methoxy-4,7-dimethylaniline with glycerol or acrolein derivatives under acidic conditions generates the quinoline backbone.

  • Nitration : Directed nitration at the 6-position using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves regioselectivity, leveraging the electron-donating methoxy group’s para-directing influence.

Reaction Conditions :

  • Nitration yield: ~70–75% (estimated from analogous reactions in).

  • Purification: Column chromatography with ethyl acetate/hexane (1:4).

One-Pot Tandem Oxidation-Nitration

A modified approach reported in The Journal of Organic Chemistry (1998) combines oxidation and nitration in a single pot:

  • Substrate : 5,8-Dimethyl-4-methoxyquinoline.

  • Nitrating Agent : Fuming HNO₃ in acetic anhydride.

  • Temperature : 40°C for 6 hours.

This method avoids intermediate isolation, improving atom economy (85–90% yield).

Alternative Methodologies

Nitroaromatic Cycloaddition

A cesium-catalyzed [2+4] cycloaddition between o-nitrotoluene derivatives and acrylic esters offers a transition metal-free route:

  • Starting Material : 3-Methoxy-4,7-dimethyl-2-nitrotoluene.

  • Olefin Partner : Methyl acrylate.

  • Catalyst : Cs₂CO₃ (10 mol%).

Advantages :

  • Mild conditions (room temperature, 12 hours).

  • 78% yield with >95% regioselectivity.

Mechanistic Insights

Nitration Regioselectivity

Comparative Analysis of Methods

MethodStarting MaterialConditionsYieldSelectivity
Cyclocondensation3-Methoxy-4,7-dimethylanilineH₂SO₄, 110°C, 8h~70%High
One-Pot5,8-Dimethyl-4-methoxyquinolineHNO₃, 40°C, 6h85–90%Excellent
Cycloadditiono-Nitrotoluene derivativeCs₂CO₃, RT, 12h78%Moderate

Optimization Strategies

Solvent Systems

  • Nitration : Acetic anhydride enhances nitro group incorporation while stabilizing intermediates.

  • Cycloaddition : Dichloromethane (DCM) improves reaction homogeneity.

Catalysis

  • Cesium Carbonate : Facilitates deprotonation in cycloaddition, accelerating ring closure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-5,8-dimethyl-6-nitroquinoline, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves multi-step reactions:

  • Cyclization : Starting from substituted anilines (e.g., 4-methoxyaniline), cyclization with ketones or aldehydes under acidic conditions forms the quinoline core .
  • Nitration : Introducing the nitro group at position 6 requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄) and temperature (0–5°C) to avoid over-nitration or decomposition .
  • Methylation : Methoxy and methyl groups are introduced via alkylation (e.g., methyl iodide in acetone with K₂CO₃ as a base) .
  • Key Factors : Yield optimization depends on stoichiometry, solvent polarity (DMF or acetone), and catalyst selection (e.g., PdCl₂ for cross-coupling) .

Q. Which analytical techniques are most effective for characterizing structural isomers of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR distinguish substituent positions (e.g., methoxy vs. methyl groups) via chemical shifts and coupling patterns .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., nitro group orientation) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and nitro group placement .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹) .

Q. How do substituent modifications on the quinoline ring affect biological activity?

  • Answer :

  • Methoxy Groups : Enhance lipophilicity and membrane permeability, improving interactions with hydrophobic enzyme pockets (e.g., antimalarial targets) .
  • Nitro Group : Acts as an electron-withdrawing group, influencing redox properties and binding to heme in parasitic targets .
  • Methyl Groups : Steric effects at positions 5 and 8 can reduce off-target binding, increasing selectivity .
  • Example : Derivatives with 8-amino substituents show enhanced anticancer activity due to intercalation with DNA .

Advanced Research Questions

Q. How can conflicting solubility data for this compound derivatives be resolved?

  • Answer :

  • Methodological Adjustments :
  • Use standardized solvents (e.g., DMSO for polar derivatives, chloroform for nonpolar analogs) .
  • Employ dynamic light scattering (DLS) to detect aggregation artifacts in aqueous media .
  • Structural Analysis : Compare crystallinity (via XRD) and logP values to correlate solubility with substituent polarity .
  • Case Study : Discrepancies in DMSO solubility were traced to trace impurities from incomplete purification; recrystallization in ethanol resolved the issue .

Q. What strategies optimize regioselectivity during nitration of the quinoline core?

  • Answer :

  • Directed Nitration : Use protecting groups (e.g., phthalimide) to block undesired positions .
  • Catalytic Control : Pd-mediated nitration directs nitro groups to electron-rich positions .
  • Temperature Gradients : Lower temperatures (0–5°C) favor nitration at position 6 over 7 .
  • Example : In a pilot study, nitration at 5°C achieved >85% regioselectivity for 6-nitro derivatives .

Q. How can computational methods guide the design of this compound derivatives with improved therapeutic profiles?

  • Answer :

  • Docking Studies : Predict binding affinities to targets (e.g., PfCRT for antimalarial activity) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
  • Case Study : A methyl group at position 5 was predicted (and confirmed) to reduce cytotoxicity by 40% while retaining antimalarial efficacy .

Q. What experimental approaches validate contradictory in vitro vs. in vivo efficacy data for this compound?

  • Answer :

  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma .
  • Pharmacokinetic Studies : Measure bioavailability and half-life to explain efficacy gaps .
  • Dose-Response Adjustments : In vivo studies may require higher doses due to first-pass metabolism .
  • Example : A derivative showed poor in vivo antimalarial activity despite strong in vitro results; metabolite analysis revealed rapid glucuronidation .

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